CID 71401690

Description

Structural elucidation via GC-MS or NMR, as outlined in general analytical guidelines , would typically characterize such compounds, including functional groups, molecular weight, and stereochemistry. However, specific spectral data for CID 71401690 are unavailable in the provided evidence.

Properties

CAS No. |

77964-03-5 |

|---|---|

Molecular Formula |

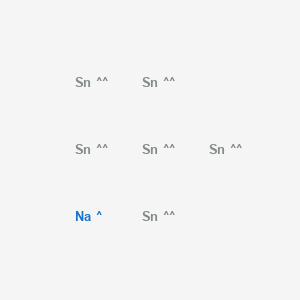

NaSn6 |

Molecular Weight |

735.2 g/mol |

InChI |

InChI=1S/Na.6Sn |

InChI Key |

QIDSPJZNMSNKCE-UHFFFAOYSA-N |

Canonical SMILES |

[Na].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71401690 involves specific synthetic routes and reaction conditions. The exact methods and conditions for its synthesis are crucial for achieving high purity and yield. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions: CID 71401690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the study of these reactions crucial for understanding the compound’s versatility.

Scientific Research Applications

CID 71401690 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials, chemicals, or other products.

Mechanism of Action

The mechanism of action of CID 71401690 involves its interaction with specific molecular targets and pathways Understanding these interactions is crucial for elucidating how the compound exerts its effects The compound may bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes and functions

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

<sup>a</sup> LogP values derived from SILICOS-IT or XLOGP3 predictions .

<sup>b</sup> Predicted using SILICOS-IT.

<sup>c</sup> XLOGP3 calculation.

Key Observations:

- Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures, contrasting with the simpler heterocyclic frameworks of benzimidazoles (CID 72863) or indoles (CID 576503) .

- Solubility Trends : Nitro-substituted benzimidazoles (CID 72863) show higher aqueous solubility (0.687 mg/mL) compared to hydrophobic indole derivatives (CID 576503: 0.22 mg/mL), likely due to polar functional groups .

- Bioactivity Correlations : While oscillatoxins are linked to cytotoxicity, benzimidazoles and indoles often target enzymes or receptors, suggesting divergent mechanisms .

Key Observations:

Table 3: Predicted ADMET Properties

Key Observations:

- Toxicity : Nitrobenzimidazoles (CID 72863) carry specific hazard warnings (H302), whereas indoles (CID 576503) may interact with metabolic enzymes like CYP2D6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.